molecular formula C16H20N2O5S B2904580 N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 2309552-47-2

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2904580
CAS No.: 2309552-47-2
M. Wt: 352.41
InChI Key: ZQSNNBMYXFZJOS-UHFFFAOYSA-N
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Description

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including a hydroxyethoxy group, a tetrahydrothiophene ring, and an oxobenzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves multiple steps:

    Formation of the Tetrahydrothiophene Ring: This step often starts with the cyclization of a suitable diene with a thiol under acidic conditions to form the tetrahydrothiophene ring.

    Introduction of the Hydroxyethoxy Group: The hydroxyethoxy group can be introduced via an etherification reaction, where an alcohol reacts with an epoxide in the presence of a base.

    Synthesis of the Oxobenzoxazole Moiety: This part of the molecule can be synthesized through a condensation reaction between an ortho-aminophenol and a carboxylic acid derivative.

    Coupling Reactions: The final step involves coupling the tetrahydrothiophene derivative with the oxobenzoxazole derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethoxy group can undergo oxidation to form a carbonyl group.

    Reduction: The oxobenzoxazole moiety can be reduced to form a hydroxybenzoxazole derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyethoxy group.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery. Its various functional groups allow it to interact with different biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique combination of functional groups could impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The hydroxyethoxy group could form hydrogen bonds, while the oxobenzoxazole moiety might engage in π-π stacking interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Similar Compounds

    N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide: Unique due to its specific combination of functional groups.

    This compound analogs: Compounds with slight modifications in the functional groups or ring structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides multiple sites for chemical modification, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5S/c19-6-7-22-16(5-8-24-11-16)10-17-14(20)9-18-12-3-1-2-4-13(12)23-15(18)21/h1-4,19H,5-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSNNBMYXFZJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(CNC(=O)CN2C3=CC=CC=C3OC2=O)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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